molecular formula C11H11N3O B7820289 2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one

2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one

Cat. No.: B7820289
M. Wt: 201.22 g/mol
InChI Key: FXEGZLMWILMFIJ-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and significant reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods

Industrial production of “this compound” is carried out in large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves the use of high-purity reagents, advanced catalysts, and state-of-the-art equipment to ensure consistent production quality. The methods used in industrial production are designed to be scalable and cost-effective, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

The compound “2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one” undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used

Scientific Research Applications

The compound “2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of “2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Properties

IUPAC Name

2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-2-4-8(5-3-7)9-6-10(15)14-11(12)13-9/h2-6H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEGZLMWILMFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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